molecular formula C22H19ClN4O B2928379 4-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 899985-59-2

4-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No. B2928379
CAS RN: 899985-59-2
M. Wt: 390.87
InChI Key: WHMNERQOBPNADV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding how the compound is made. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions involving the compound. This could include reactions the compound undergoes, its reactivity, and the conditions under which these reactions occur .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Biomedical Applications

The compound belongs to the family of 1H-Pyrazolo[3,4-b]pyridines, which are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . These compounds have been described in more than 5500 references (including 2400 patents) to date . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

Nonlinear Optical Applications

In the field of optics, the compound has potential applications in nonlinear optics. It is noted that there is no absorption observed in the visible region, which is an essential condition for nonlinear optical applications .

Anticancer Activity

The compound may have potential anticancer activity. For instance, a similar compound, FzM1, is a negative modulator of FZD4 (an FZD family member) by binding an allosteric site located in the intracellular loop 3 (ICL3), ultimately inhibiting DVL binding to FZD4 .

Antimicrobial Activity

Compounds similar to the one , such as diazine alkaloids (pyridazine, pyrimidine, and pyrazine), have been reported to exhibit antimicrobial activity .

Anti-inflammatory and Analgesic Activities

Diazine alkaloids, which are structurally similar to the compound, have also been reported to exhibit anti-inflammatory and analgesic activities .

Antihypertensive Activity

Diazine alkaloids have been reported to exhibit antihypertensive activity, suggesting potential cardiovascular applications for the compound .

Safety And Hazards

Safety and hazard analysis involves understanding the potential risks associated with the compound. This could include toxicity, flammability, environmental impact, and precautions for handling and storage .

properties

IUPAC Name

4-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O/c1-13-9-10-18(14(2)11-13)25-22(28)17-12-24-21-19(20(17)23)15(3)26-27(21)16-7-5-4-6-8-16/h4-12H,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMNERQOBPNADV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CN=C3C(=C2Cl)C(=NN3C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

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